3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a pyridine ring, a nitrophenyl group, and an acrylic acid moiety. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This reaction is known for its versatility and efficiency in producing imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of non-nucleophilic solvents like tert-butanol to increase yield and reduce side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
(E)-3-[8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13N3O4/c1-11-3-2-10-19-14(8-9-15(21)22)16(18-17(11)19)12-4-6-13(7-5-12)20(23)24/h2-10H,1H3,(H,21,22)/b9-8+ |
InChI Key |
QJXASVLHQUKGRJ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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